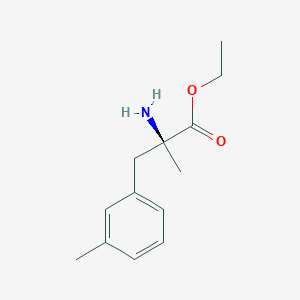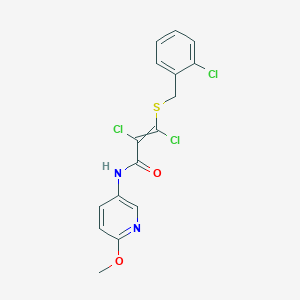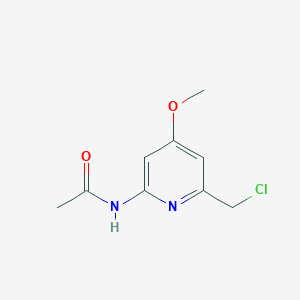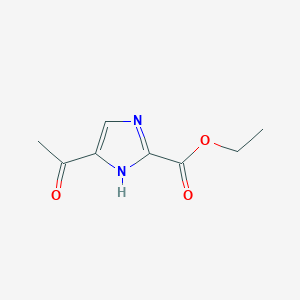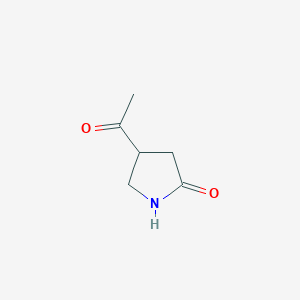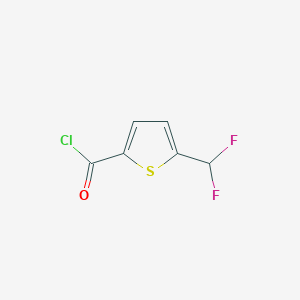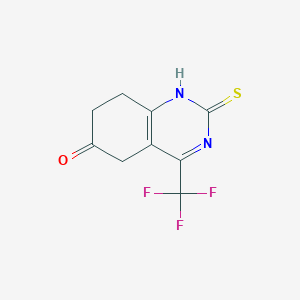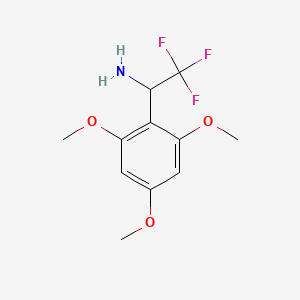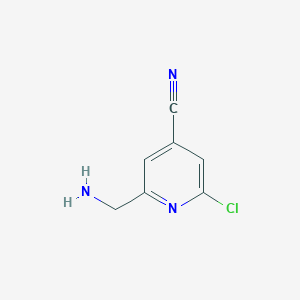
2-(1H-Indazol-3-yloxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indazol-3-yloxy)acetonitrile is a chemical compound with the molecular formula C9H7N3O. It features an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-3-yloxy)acetonitrile typically involves the reaction of 3-hydroxyindazole with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the indazole is replaced by the acetonitrile group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-Indazol-3-yloxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with a similar structure but lacking the acetonitrile group.
3-Hydroxyindazole: A precursor in the synthesis of 2-(1H-Indazol-3-yloxy)acetonitrile.
Indazole derivatives: Various derivatives with different substituents on the indazole ring.
Uniqueness
This compound is unique due to the presence of both the indazole ring and the acetonitrile group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(1H-indazol-3-yloxy)acetonitrile |
InChI |
InChI=1S/C9H7N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4H,6H2,(H,11,12) |
InChI Key |
NPBQHJBCPSTWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B14861908.png)
![Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-](/img/structure/B14861910.png)
